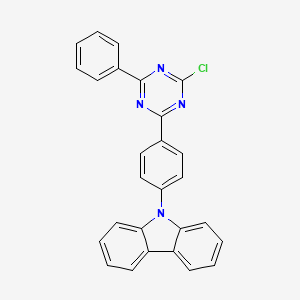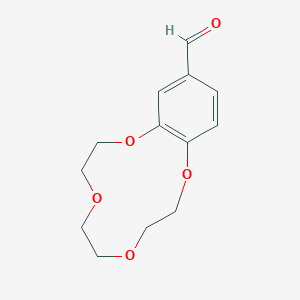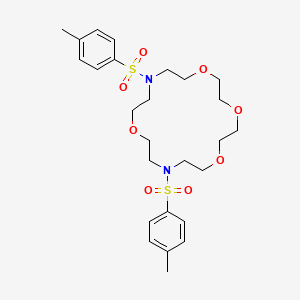
2,2'-(Oxybis(ethane-2,1-diyloxy))bisethyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethyl acetate is an organic compound with the molecular formula C16H30O9 and a molecular weight of 366.4040 g/mol . It is also known by other names such as hexaethylene glycol diacetate and 19-oxo-3,6,9,12,15,18-hexaoxanonadec-1-yl acetate . This compound is characterized by its multiple ethoxy groups and acetate functionalities, making it a versatile molecule in various chemical applications.
Vorbereitungsmethoden
The synthesis of 2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethyl acetate typically involves the esterification of hexaethylene glycol with acetic anhydride . The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques such as chromatography can also be employed to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethyl acetate undergoes various chemical reactions, including:
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields hexaethylene glycol and acetic acid, while oxidation can produce carboxylic acids .
Wissenschaftliche Forschungsanwendungen
2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethyl acetate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethyl acetate involves its ability to interact with various molecular targets through its ethoxy and acetate groups. These interactions can lead to changes in the solubility, stability, and reactivity of other molecules . The compound’s multiple ethoxy groups allow it to form hydrogen bonds and other non-covalent interactions, which can influence the behavior of biomolecules and other chemical species .
Vergleich Mit ähnlichen Verbindungen
2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethyl acetate can be compared with other similar compounds such as:
Octaethylene glycol diacetate: This compound has a similar structure but contains additional ethoxy groups, leading to different solubility and reactivity properties.
Triethylene glycol monomethyl ether acetate: This compound has fewer ethoxy groups and a methyl ether group, resulting in different chemical behavior and applications.
The uniqueness of 2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethyl acetate lies in its balance of ethoxy and acetate groups, which provide a combination of solubility, reactivity, and versatility that is valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
22790-12-1 |
|---|---|
Molekularformel |
C12H22O7 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethyl acetate |
InChI |
InChI=1S/C12H22O7/c1-11(13)18-9-7-16-5-3-15-4-6-17-8-10-19-12(2)14/h3-10H2,1-2H3 |
InChI-Schlüssel |
DXYGJDUJLDXFOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCOCCOCCOCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B11708898.png)
![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)
![N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)

![N-{2,2-dichloro-1-[(phenylcarbonyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11708922.png)
![[3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium](/img/structure/B11708923.png)
![1-Naphthalenecarboxamide, 2-methoxy-N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11708935.png)
![2-Phenylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B11708941.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B11708944.png)

![4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11708959.png)
![2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11708963.png)
![N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide](/img/structure/B11708965.png)
